molecular formula C10H23Cl2N3O B1398345 2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220020-39-2

2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

Cat. No. B1398345
CAS RN: 1220020-39-2
M. Wt: 272.21 g/mol
InChI Key: VYFWUDLACQFOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride” is a complex organic molecule that contains a pyrrolidinyl group and a piperazinyl group attached to an ethanol group. The presence of the dihydrochloride indicates that it is a salt, likely formed through the reaction of the ethanol group with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pyrrolidinyl, piperazinyl, and ethanol groups. The pyrrolidinyl and piperazinyl groups are both cyclic structures, which could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidinyl, piperazinyl, and ethanol groups. The ethanol group, in particular, could potentially undergo a variety of reactions, including oxidation and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the pyrrolidinyl, piperazinyl, and ethanol groups. For example, the presence of the ethanol group could potentially make the compound polar, influencing its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyridazine and Triazolopyridazine Derivatives : The compound is involved in the synthesis of pyridazine and triazolopyridazine derivatives. These derivatives are created by reacting secondary amines like pyrrolidine with chloropyridazine, leading to the formation of compounds with potential pharmacological properties (Peet, 1984).

  • Synthesis of Pyridine Derivatives : It's used in the synthesis of new pyridine derivatives which demonstrate antibacterial and antifungal activities. This involves the condensation of acid chlorides with 2-hydroxyethyl piperazine, indicating its utility in the development of new antimicrobial agents (Patel & Agravat, 2007).

  • Preparation of Highly Substituted Piperidines : It plays a role in the synthesis of highly substituted piperidines, indicating its importance in organic synthesis and potential pharmacological applications. This process involves a one-pot three-component synthesis using aromatic aldehydes, anilines, and β–ketoesters (Sajadikhah et al., 2012).

  • Development of Enantiomers for Medicinal Chemistry : The compound is crucial in the stereocontrolled synthesis of its enantiomers, which are important in medicinal chemistry for their distinct biological activities and pharmacological effects (Kulig et al., 2001).

Pharmacological Research

  • Effects on Learning and Memory : Research has explored its derivatives' effects on learning and memory facilitation in mice, indicating potential neuropharmacological applications (Li Ming-zhu, 2012).

  • Antibacterial Activity : It's used in the synthesis of compounds displaying significant antibacterial activity, particularly against DNA-gyrase, making it valuable in the development of new antibiotics (Laborde et al., 1993).

  • Synthesis of Aripiprazole Solvates : Its derivatives are utilized in the synthesis of aripiprazole solvates, which are important in the treatment of schizophrenia and related psychoses. This indicates its role in the synthesis of complex pharmaceutical compounds (Tessler & Goldberg, 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential uses. This could include investigating its reactivity, studying its physical and chemical properties, and exploring potential applications in various fields .

properties

IUPAC Name

2-(4-pyrrolidin-3-ylpiperazin-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c14-8-7-12-3-5-13(6-4-12)10-1-2-11-9-10;;/h10-11,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFWUDLACQFOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.